molecular formula C5H11FN2O B14778303 1-Amino-3-fluoropiperidin-4-ol

1-Amino-3-fluoropiperidin-4-ol

Cat. No.: B14778303
M. Wt: 134.15 g/mol
InChI Key: HLDLIDHYMYKYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-fluoropiperidin-4-ol is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry. This compound is characterized by the presence of an amino group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position of the piperidine ring. Its unique structure makes it a valuable building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-fluoropiperidin-4-ol typically involves enantioselective fluorination. One reported method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of cyclic ketones. The reaction conditions include the use of sodium carbonate, bis(phenylsulfonyl)imide fluoride, and tetrahydrofuran at 0°C for 24 hours. This is followed by reduction using sodium borohydride in methanol at 0°C for 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the enantioselective fluorination process and the availability of commercial catalysts suggest that large-scale synthesis is feasible .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluoropiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-fluoropiperidin-4-ol is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor for the development of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-fluoropiperidin-4-ol is primarily related to its interaction with biological targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-fluoropiperidin-4-ol is unique due to the combination of the amino, fluorine, and hydroxyl groups on the piperidine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H11FN2O

Molecular Weight

134.15 g/mol

IUPAC Name

1-amino-3-fluoropiperidin-4-ol

InChI

InChI=1S/C5H11FN2O/c6-4-3-8(7)2-1-5(4)9/h4-5,9H,1-3,7H2

InChI Key

HLDLIDHYMYKYDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.